1-Methyl-1H-indol-3-amine hydrochloride
Description
Significance of Indole (B1671886) Derivatives in Heterocyclic Chemistry
Indole and its derivatives are fundamental building blocks in heterocyclic chemistry. The indole ring system is amenable to a variety of chemical transformations, including electrophilic substitution, cycloaddition, and metal-catalyzed cross-coupling reactions. These reactions enable the synthesis of complex molecular architectures with tailored electronic and steric properties. The development of novel synthetic methodologies for the construction and functionalization of the indole core continues to be an active area of research, driven by the demand for new indole-based compounds in various scientific disciplines.
Role of the Indole Nucleus in Biologically Active Molecules
The indole moiety is a ubiquitous pharmacophore found in a plethora of natural products and synthetic compounds with significant biological activities. nih.gov Its structural resemblance to the amino acid tryptophan allows indole derivatives to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids.
Many indole-containing compounds have been developed as therapeutic agents for a variety of diseases. For instance, the indole alkaloid vincristine (B1662923) is a potent anticancer agent, while the synthetic indole derivative indomethacin (B1671933) is a widely used nonsteroidal anti-inflammatory drug. Furthermore, the indole nucleus is a key component of several approved drugs targeting the central nervous system, such as the antidepressant sertraline (B1200038) and the antimigraine agent sumatriptan. The diverse pharmacological profile of indole derivatives underscores the importance of this scaffold in drug discovery and development.
Overview of 1-Methyl-1H-indol-3-amine Hydrochloride within Indole Chemistry
This compound is a specific derivative of the indole family. While the broader class of 3-aminoindoles has been explored for various applications, detailed research specifically on this N-methylated hydrochloride salt is limited in publicly available scientific literature. It is primarily available through chemical suppliers, suggesting its use as a building block or intermediate in the synthesis of more complex molecules.
The introduction of a methyl group at the N1-position of the indole ring can influence the compound's electronic properties, solubility, and metabolic stability. The presence of an amine group at the C3-position provides a key functional handle for further chemical modifications. The hydrochloride salt form is typically employed to enhance the stability and solubility of the parent amine.
Chemical Data of this compound
| Property | Value |
| CAS Number | 2048273-81-8 |
| Molecular Formula | C₉H₁₁ClN₂ |
| Molecular Weight | 182.65 g/mol |
| Canonical SMILES | CN1C=C(C2=CC=CC=C21)N.Cl |
| Physical Description | Solid |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methylindol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c1-11-6-8(10)7-4-2-3-5-9(7)11;/h2-6H,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARPNJQVBWUJFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2048273-81-8 | |
| Record name | 1-methyl-1H-indol-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spectroscopic and Computational Approaches for Structural Elucidation and Characterization
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the structural features of molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography offer complementary information to construct a detailed molecular profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen framework.
¹H NMR: In the ¹H NMR spectrum of a related compound, 1-methylindole, characteristic signals corresponding to the protons of the indole (B1671886) ring and the methyl group are observed. chemicalbook.com For 1-Methyl-1H-indol-3-amine hydrochloride, the aromatic protons typically appear in the downfield region of the spectrum, while the methyl protons resonate at a higher field. The specific chemical shifts and coupling constants provide detailed information about the electronic environment and connectivity of the protons.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms in the indole ring are influenced by the electron-donating nitrogen atom and the aromatic system. The methyl carbon attached to the nitrogen typically appears in the aliphatic region of the spectrum. The combination of ¹H and ¹³C NMR data allows for the complete assignment of the molecular structure. thieme-connect.de
Table 1: Representative NMR Data for Indole Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 6-Fluoro-3-methyl-1H-indole | 7.88 (s, 1H), 7.49 (dd, J = 8.6, 5.4 Hz, 1H), 7.04 (dd, J = 9.7, 2.2 Hz, 1H), 6.96 (s, 1H), 6.91 (td, J = 9.6, 2.2 Hz, 1H), 2.34 (s, 3H) | 161.10, 159.22, 136.29, 136.19, 125.05, 121.86, 119.65, 119.57, 111.96, 108.03, 107.83, 97.42, 97.21, 9.72 |
| 5-Chloro-3-methyl-1H-indole | 7.91 (s, 1H), 7.57 (d, J = 1.8 Hz, 1H), 7.27 (d, J = 8.5 Hz, 1H), 7.16 (dd, J = 8.6, 2.0 Hz, 1H), 7.01 (s, 1H), 2.32 (d, J = 0.7 Hz, 3H) | 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, 9.63 |
Note: Data for illustrative indole derivatives from a supporting information document. rsc.org
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the mass spectrum would show a molecular ion peak corresponding to the cationic part of the molecule, 1-methyl-1H-indol-3-amine. Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, the mass spectrum of a related compound, α-methyl-1H-indole-3-ethanamine, shows a characteristic fragmentation pattern that aids in its identification. nist.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula of a compound. mdpi.comresearchgate.net This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The precise mass measurement from HRMS for this compound would confirm its elemental formula, C₉H₁₁N₂·HCl.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine group, the C-H bonds of the aromatic ring and the methyl group, and the C=C bonds of the indole ring. The broad band in the range of 3300-2800 cm⁻¹ can be assigned to the stretching vibration of C-H bonds, with peaks around 3050 cm⁻¹ and 2950 cm⁻¹ corresponding to unsaturated and saturated C-H stretching, respectively. researchgate.net
Table 2: Typical IR Absorption Frequencies for Indole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (amine) | Stretching | 3300-3500 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-2960 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1000-1250 |
Note: These are general ranges and can vary based on the specific molecular environment.
X-ray Crystallography for Definitive Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. mdpi.comresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the crystal lattice. This technique provides accurate bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural confirmation. researchgate.net The formation of a hydrochloride salt can influence the crystal packing due to hydrogen bonding interactions. mdpi.com
Theoretical and Computational Chemistry Studies
Computational chemistry provides valuable insights into the electronic structure, stability, and spectroscopic properties of molecules, complementing experimental data.
Density Functional Theory (DFT) for Electronic Structure and Vibrational Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be used to predict various molecular properties of this compound.
Electronic Structure: DFT calculations can provide information about the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). chemijournal.com The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and electronic transition properties.
Vibrational Analysis: DFT methods can be used to calculate the vibrational frequencies of a molecule, which can then be compared with experimental IR and Raman spectra. nih.gov This comparison helps in the assignment of the observed spectral bands to specific vibrational modes of the molecule. The accuracy of these predictions depends on the choice of the functional and basis set used in the calculations. researchgate.net
Molecular Dynamics Simulations
An MD simulation of this compound, typically in a solvent like water, would involve:
System Setup: A simulation box would be created containing one or more molecules of this compound surrounded by solvent molecules.
Force Field Application: A force field (a set of empirical potential energy functions) would be used to describe the interactions between atoms.
Simulation Run: The system's trajectory would be calculated by integrating Newton's equations of motion, providing a time-resolved view of molecular motion.
From such a simulation, one could analyze:
Solvation Structure: The arrangement of water molecules around the protonated amine and the indole ring.
Conformational Dynamics: While the indole ring is rigid, the orientation of the aminium group can be studied.
Hydrogen Bonding: The dynamics of hydrogen bonds between the aminium group and surrounding water molecules, as well as with potential biological targets.
MD simulations are particularly valuable for understanding how a molecule interacts with its environment, which is crucial for predicting its behavior in biological systems.
Quantum Chemical Calculations for Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. researchgate.net DFT studies on indole derivatives have been successfully used to predict their geometries, electronic properties, and reaction mechanisms. niscpr.res.in
For this compound, DFT calculations could be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule, including bond lengths and angles.
Calculate Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are key to understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
Generate an Electrostatic Potential Map (ESP): Visualize the charge distribution on the molecular surface. The ESP map would highlight the electropositive region around the -NH3+ group, indicating its susceptibility to nucleophilic attack, and the electron-rich regions of the indole ring, which are prone to electrophilic attack.
Predict Spectroscopic Properties: Theoretical NMR and IR spectra can be calculated and compared with experimental data to confirm the structural assignment.
Predicted Reactivity Descriptors from Quantum Chemical Calculations
| Parameter | Predicted Information |
|---|---|
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |
| Electrostatic Potential | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |
| Mulliken Atomic Charges | Quantifies the partial charge on each atom, predicting sites for electrostatic interactions. |
Reactivity and Mechanistic Studies of 1 Methyl 1h Indol 3 Amine Hydrochloride and Its Derivatives
Reactivity Profile of the Indole (B1671886) Nucleus
The indole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring, exhibits a rich and diverse chemical reactivity. acs.orgresearchgate.net Its aromatic character is confirmed by a significant resonance energy of approximately 47 kcal/mol. impactfactor.org The indole ring system is electron-rich due to the delocalization of the nitrogen lone pair electrons across the bicyclic structure, making it highly susceptible to electrophilic attack. impactfactor.orgresearchgate.net
The distribution of electron density is not uniform; the pyrrole ring is significantly more reactive than the benzene portion. researchgate.net Within the pyrrole ring, the C3 position possesses the highest electron density and is the most common site for electrophilic substitution. impactfactor.orgbhu.ac.in This high reactivity is attributed to the ability of the nitrogen atom to effectively stabilize the positive charge in the transition state (the arenium ion) formed during electrophilic attack at this position. dalalinstitute.commasterorganicchemistry.com In the presence of strong acids, the indole nucleus is typically protonated at the C3 position. impactfactor.orgbhu.ac.in The nitrogen atom's lone pair is integral to the aromatic sextet, rendering it a very weak base. impactfactor.org However, the N-H proton is slightly acidic and can be removed by strong bases to form a nucleophilic indolyl anion. impactfactor.orgbhu.ac.in
Electrophilic aromatic substitution (SEAr) is the hallmark reaction of the indole nucleus. impactfactor.orgwikipedia.org The electron-rich nature of the ring makes it orders of magnitude more reactive than benzene. nih.gov For an unsubstituted indole, electrophilic attack occurs almost exclusively at the C3 position. If the C3 position is blocked by a substituent, as in the case of 1-Methyl-1H-indol-3-amine, electrophilic attack is directed elsewhere. The next most reactive site is typically the C2 position, followed by positions on the benzene ring (C5 and C7). researchgate.netbhu.ac.in
The presence of the N-methyl group in 1-Methyl-1H-indol-3-amine slightly increases the reactivity of the ring toward electrophiles compared to its N-H counterpart. rsc.org The amine group at C3 is a powerful activating group, further enhancing the nucleophilicity of the indole system. Common electrophilic substitution reactions include:
Halogenation: Indoles react readily with halogens. Due to the high reactivity, mild halogenating agents are often required to prevent polysubstitution or degradation.
Nitration: Direct nitration with strong acids like a nitric/sulfuric acid mixture often leads to polymerization. bhu.ac.in Milder, non-acidic reagents such as benzoyl nitrate (B79036) or ethyl nitrate are used to achieve controlled nitration, typically at the C3 position, or at C5/C6 if C2/C3 are blocked. bhu.ac.in
Sulfonation: Sulfonation is generally performed using a pyridine-sulfur trioxide complex to avoid the harsh acidic conditions of fuming sulfuric acid. bhu.ac.in
Friedel-Crafts Reactions: Acylation and alkylation reactions are readily performed. Friedel-Crafts acylation of N-alkylindoles can occur at the C2 or C3 position, and on the benzene ring under certain conditions. nih.gov
The regioselectivity of these reactions is highly dependent on the substituents already present on the ring, the specific electrophile, and the reaction conditions.
Table 1: Regioselectivity of Electrophilic Aromatic Substitution on Substituted Indoles
| Substituent at C3 | Electrophile | Primary Position of Attack |
| -H | General (E+) | C3 |
| -Alkyl | Vilsmeier-Haack | C2 |
| -Alkyl | Nitration (acidic) | C5 / C6 |
| -NH₂ (as in target) | General (E+) | C2 or C4 (predicted) |
While the electron-rich indole ring itself is generally resistant to nucleophilic attack, nucleophilic substitution reactions can readily occur on substituents attached to the ring. For 1-Methyl-1H-indol-3-amine hydrochloride, the primary amino group at the C3 position is a key functional handle for such transformations.
The amine group can act as a nucleophile, participating in a variety of reactions:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, and eventually quaternary ammonium (B1175870) salts. libretexts.org
Reaction with Carbonyls: Condensation with aldehydes and ketones to form Schiff bases (imines).
Furthermore, nucleophilic substitution can be induced at positions on the indole ring if a suitable leaving group is present. For instance, studies on 1-methoxyindole-3-carbaldehyde (B1618907) have shown that the methoxy (B1213986) group at the C1 position can be displaced by various sulfur- and oxygen-centered nucleophiles. scispace.com Similarly, a leaving group at the C2 position can be displaced by a nucleophile, a reaction that is facilitated by the electron-donating nature of the pyrrole nitrogen. nii.ac.jp
Influence of Substituents on Chemical Reactivity
Substituents have a profound effect on the reactivity and regioselectivity of the indole nucleus. mdpi.com These effects are primarily governed by their electronic properties (whether they are electron-donating or electron-withdrawing) and, to a lesser extent, by steric hindrance. mdpi.comresearchgate.net
In this compound, both the N-methyl group and the C3-amino group are electron-donating groups (EDGs), which activate the indole ring towards electrophilic substitution.
N-Methyl Group: This group is weakly activating through an inductive effect. It also prevents N-deprotonation under basic conditions and eliminates the possibility of electrophilic attack at the nitrogen atom, which can sometimes occur with unsubstituted indoles. rsc.org
C3-Amino Group: The amino group is a very strong activating group due to the resonance effect, where the nitrogen's lone pair of electrons is delocalized into the ring system. This significantly increases the electron density of the entire indole nucleus, particularly at the positions ortho (C2 and C4) and para (C6) to the amino group.
The combined effect of these two activating groups makes the 1-Methyl-1H-indol-3-amine nucleus highly nucleophilic and reactive. The rate of electrophilic substitution is expected to be substantially higher than that of unsubstituted indole. The directing influence of the powerful amino group at C3 will likely dominate, favoring electrophilic attack at the C2 and C4 positions.
Table 2: Influence of Common Substituents on Indole Reactivity
| Substituent | Position | Electronic Effect | Overall Effect on Reactivity |
| -CH₃ | N1 | Inductive (EDG) | Activating (weak) |
| -NH₂ | C3 | Resonance (EDG) | Activating (strong) |
| -NO₂ | C3, C5 | Inductive & Resonance (EWG) | Deactivating (strong) |
| -Cl | C5 | Inductive (EWG) & Resonance (EDG) | Deactivating (weak) |
| -COOH | C3 | Inductive & Resonance (EWG) | Deactivating (strong) |
EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group
Detailed Reaction Mechanisms of Synthetic Pathways
The synthesis of this compound can be achieved through several routes. A common and logical pathway involves the functionalization of a pre-formed indole nucleus. One such plausible synthesis proceeds in four main steps starting from indole:
N-Methylation of Indole: Indole is first deprotonated with a strong base like sodium hydride (NaH) to form the indolyl anion. This potent nucleophile then reacts with an electrophile such as methyl iodide (CH₃I) in an SN2 reaction to yield 1-methyl-1H-indole.
Mechanism: The hydride ion from NaH abstracts the acidic proton from the indole nitrogen, generating hydrogen gas and the sodium salt of the indolyl anion. The anion then performs a nucleophilic attack on the methyl iodide, displacing the iodide ion to form the N-methylated product.
Nitration of 1-Methyl-1H-indole: The activated 1-methyl-1H-indole undergoes electrophilic nitration. To avoid polymerization, a mild nitrating agent like ethyl nitrate in the presence of a Lewis acid or benzoyl nitrate is used. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, with the nitronium ion (NO₂⁺) attacking the electron-rich C3 position.
Mechanism: The electrophile (NO₂⁺) is attacked by the π-system of the indole ring at C3, forming a resonance-stabilized carbocation intermediate (arenium ion). A base then removes the proton from the C3 atom, restoring aromaticity and yielding 1-methyl-3-nitro-1H-indole.
Reduction of the Nitro Group: The nitro group of 1-methyl-3-nitro-1H-indole is reduced to a primary amine. This can be accomplished using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation (H₂ over a palladium catalyst), or sodium borohydride (B1222165) (NaBH₄) with a catalyst.
Mechanism (with Sn/HCl): The reduction is a complex multi-step process involving successive electron and proton transfers from the metal and acid to the nitro group. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group.
Hydrochloride Salt Formation: The resulting free base, 1-methyl-1H-indol-3-amine, is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol (B145695) or ether). The basic amino group is protonated, leading to the precipitation of the more stable and crystalline this compound salt.
An alternative foundational approach to forming the indole ring itself is the Fischer Indole Synthesis . byjus.com This method involves the acid-catalyzed thermal cyclization of an arylhydrazone. byjus.comorganic-chemistry.org To synthesize a precursor for the target molecule, one could start with N-methyl-phenylhydrazine and an appropriate ketone or aldehyde that would ultimately provide the 3-amino functionality after cyclization and subsequent transformations. rsc.org
Stability and Degradation Pathways
Indole is a fundamentally stable aromatic molecule. researchgate.net However, its derivatives, particularly those with electron-donating substituents like 1-Methyl-1H-indol-3-amine, can be susceptible to degradation under certain conditions.
Oxidative Degradation: The presence of the electron-rich 3-amino group makes the molecule particularly sensitive to oxidation. nih.gov Exposure to air (oxygen) and light can lead to auto-oxidation, often resulting in the formation of colored, complex oligomeric or polymeric materials. nih.govpharmaguideline.com One common degradation pathway for 3-aminoindoles is oxidative dimerization. This sensitivity is a primary reason why such compounds are often stored as hydrochloride salts, which protonates the reactive amino group and enhances stability.
Acidic Degradation: While the indole nucleus is stable in concentrated acids where it is fully protonated, it is prone to polymerization under moderately acidic conditions. impactfactor.org The protonation at C3 can generate a reactive indoleninium cation that can be attacked by another neutral indole molecule, initiating a chain reaction that leads to dimers, trimers, and polymers. The hydrochloride salt form helps to mitigate this by ensuring the amine is protonated, but care must still be taken when handling the compound in acidic solutions.
Thermal Stability: The thermal stability of the compound is generally good, especially in its crystalline salt form. However, at elevated temperatures, particularly in the presence of oxygen or catalysts, degradation can be accelerated. Studies on other amines have shown that thermal degradation can occur, though specific pathways for this indole derivative are not extensively documented. nih.gov
The stability of related indole compounds has been shown to be pH-dependent. For example, the stability of nitrosated indole products varies significantly between acidic and basic conditions, highlighting the influence of the chemical environment on the integrity of the indole ring system. nih.govnih.gov
Investigation of Molecular Targets and Ligand-Receptor Interactions
Indole-3-amine derivatives have been evaluated against numerous molecular targets, revealing complex ligand-receptor interactions and potent inhibition of various enzymes.
The structural similarity of the indole-3-amine core to endogenous neurotransmitters like serotonin (B10506) facilitates its interaction with multiple receptor systems.
Serotonin Receptors: Derivatives of indole-3-ethylamine (tryptamine) are well-established ligands for serotonin (5-HT) receptors. The affinity of these compounds varies significantly based on substitutions on the indole ring, the amine side chain, and the amine itself.
5-HT1A and 5-HT2 Subtypes: A study on trans-2-(indol-3-yl)cyclopropylamine derivatives showed modest affinity for the 5-HT1A receptor, with the 5-methoxy substituted compound having a Ki of 40 nM. nih.gov However, affinities for the 5-HT2C receptor subtype were notably higher. The 5-fluoro-substituted derivative was found to be the most potent, with a Ki value of 1.9 nM at the 5-HT2C receptor. nih.gov Further research into other indole derivatives has identified compounds with high nanomolar affinity for 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7 subtypes.
Table 1: Interactive Data of Serotonin Receptor Binding Affinities for Select Indole Derivatives
| Compound Class | Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|---|
| 5-Methoxy-trans-2-(indol-3-yl)cyclopropylamine | 5-HT1A | 40 |
| 5-Fluoro-trans-2-(indol-3-yl)cyclopropylamine | 5-HT2C | 1.9 |
| D2AAK5 (an N-substituted 6-fluorotryptamine) | 5-HT1A | 13 |
Histamine H3 Receptors: The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters, making it a target for cognitive disorders. nih.gov While various antagonists have been developed, the reviewed literature did not provide specific binding data for indole-3-amine derivatives against this target.
ROR1/RORγt: The Retinoid-related orphan receptor gamma t (RORγt), a member of the ROR family, is a key regulator of Th17 cell differentiation and is considered a valuable target for autoimmune diseases. Research has led to the discovery of indole analogues that act as potent RORγt inverse agonists. nih.gov One such compound, RO-2, demonstrated potent suppression of RORγt activity in both murine and human primary cells. nih.gov
RXFP3/4 Receptors: The relaxin family peptide receptors 3 and 4 (RXFP3/4) are involved in stress, feeding, and motivation. A series of nonpeptide, indole-containing amidinohydrazones were identified as potent and efficacious dual RXFP3/4 agonists. Several of these compounds exhibited EC50 values below 10 nM for RXFP3 activation and demonstrated over 100-fold selectivity for RXFP3/4 compared to the related RXFP1 receptor. mdpi.com
Indole derivatives have been shown to be effective inhibitors of several key enzymes implicated in human disease.
Monoamine Oxidase B (MAO-B): MAO-B is a crucial enzyme in the metabolism of monoamine neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. Numerous studies have identified indole derivatives as potent and selective MAO-B inhibitors. One study reported a series of indole derivatives that were selective MAO-B inhibitors with Ki values in the nanomolar to micromolar range. nih.gov The most potent compound, 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide, had a Ki of 0.03 µM (30 nM) and was 99-fold more selective for MAO-B over MAO-A. nih.gov Computational analyses have also highlighted the indole skeleton as a valuable building block for efficient MAO-B ligands. researchgate.net
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of cholinesterases is a primary treatment for the symptomatic relief of Alzheimer's disease. Indole-based structures have been used to design potent cholinesterase inhibitors.
A series of novel indole-based hydrazide-hydrazone derivatives were synthesized and evaluated for their inhibitory activity. The most active compounds against AChE displayed IC50 values of 11.33 µM and 26.22 µM. mdpi.com
Another class, azepino[4,3-b]indole derivatives, showed potent inhibition of BChE with high selectivity over AChE. One derivative had an IC50 of 0.020 µM for BChE and 20 µM for AChE. mdpi.com
DNA Gyrase: DNA gyrase is an essential bacterial enzyme responsible for DNA replication, making it an attractive target for antibacterial agents. Indole derivatives have been developed as inhibitors of this enzyme.
Hybridized indole diazenyl derivatives were designed to target the ATP binding pocket of the GyrB subunit of DNA gyrase. frontiersin.org Docking studies showed that the -NH group of the indole moiety formed hydrogen bonds with the essential Asp73 residue of the enzyme's binding site. frontiersin.org
Another study identified indole-containing compounds that were specific for the GyrB subunit of Mycobacterium tuberculosis and inhibited its ATPase activity. nih.gov
Hydroxyphenylpyruvate Dioxygenase (HPPD): HPPD is an enzyme involved in tyrosine catabolism and is a target for herbicides and certain metabolic diseases. nih.gov Extensive research has focused on inhibitors like triketones and pyrazoles. researchgate.net However, based on the reviewed literature, the indole scaffold is not a commonly reported pharmacophore for HPPD inhibition.
Table 2: Interactive Data of Enzyme Inhibition by Select Indole Derivatives
| Compound Class | Target Enzyme | Potency (IC50 / Ki) |
|---|---|---|
| 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | MAO-B | 30 nM (Ki) |
| Indole-based hydrazide-hydrazone | AChE | 11.33 µM (IC50) |
| 2,3,4,5-tetrahydroazepino[4,3-b]indole(1H)-2-one derivative | BChE | 20 nM (IC50) |
Elucidation of Cellular and Biochemical Pathway Modulation
Beyond direct receptor or enzyme interaction, indole derivatives modulate complex intracellular signaling cascades, gene expression, and metabolic processes.
Indole compounds like indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), are known to deregulate multiple cellular signaling pathways. nih.govnih.gov
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and metabolism. I3C and DIM have been shown to modulate PI3K/Akt/mTOR signaling, which contributes to their anticancer activities. nih.govnih.gov The activation of this pathway is often linked to receptor tyrosine kinases, and its modulation by indole compounds can influence cell survival and proliferation. nih.gov
MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are involved in cellular responses to a variety of stimuli and regulate processes like proliferation, differentiation, and apoptosis. Indole alkaloids have been shown to induce pro-apoptotic responses in cancer cells that are associated with the MAPK and PI3K signaling pathways. mdpi.com
Indole derivatives can influence cellular function by altering the expression of genes and proteins.
Splicing Modulation: The indole derivative IDC16 was found to inhibit the splicing of HIV-1 transcripts, thereby increasing the relative level of unspliced viral genomes in transfected cells. nih.gov This alteration of a fundamental gene expression process demonstrates a mechanism by which these compounds can exert antiviral effects.
Protein Expression: Indole-3-carbinol (I3C) has been shown to significantly increase the expression of Aryl Hydrocarbon Receptor (AhR) and Cytochrome P450 1B1 (CYP1B1) proteins in adipocytes. nih.gov This upregulation is associated with I3C's ability to reduce lipid accumulation. nih.gov
Inducible Gene Expression Systems: In bacteria, indole can act as a signaling molecule that induces specific gene expression. An indole-inducible system from Pseudomonas putida was identified where a transcription factor, TrpI, regulates gene expression in response to indole, leading to a more than 600-fold induction. nih.gov
Indole-3-amine derivatives and related compounds play significant roles in regulating cellular metabolism, particularly lipid metabolism.
Lipid Metabolism Regulation: A series of novel indole ethylamine (B1201723) derivatives were designed as regulators of lipid metabolism. One lead compound was shown to effectively activate peroxisome proliferator-activated receptor-alpha (PPARα) and carnitine palmitoyltransferase 1 (CPT1), key targets in fatty acid oxidation. mdpi.comsemanticscholar.org In oleic acid-induced liver cells, this compound reduced intracellular triglyceride levels by up to 51.33% and upregulated the expression of lipases involved in fat breakdown. mdpi.com
Adipogenesis and Glucose Metabolism: I3C has been found to inhibit triglyceride accumulation in mature adipocytes. nih.gov Furthermore, indole-3-propionic acid (IPA), a metabolite of tryptophan produced by gut bacteria, can improve blood glucose levels, increase insulin sensitivity, and inhibit lipid synthesis in the liver. frontiersin.org
Mechanisms of Antiproliferative Activity
Indole-3-amine derivatives exert their antiproliferative effects through various mechanisms, primarily by disrupting cellular processes essential for cancer cell growth and survival. These mechanisms include the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.
Tubulin Polymerization Inhibition:
A key mechanism of action for several indole-3-amine derivatives is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and shape maintenance. nih.gov By interfering with microtubule dynamics, these compounds can effectively halt cell proliferation.
For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed as analogs of combretastatin A-4 (CA-4), a known tubulin polymerization inhibitor. nih.gov One promising compound from this series, 7d , demonstrated potent antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines with IC50 values of 0.52, 0.34, and 0.86 μM, respectively. nih.gov Mechanistic studies revealed that compound 7d inhibits tubulin polymerization in a manner consistent with colchicine, a well-known microtubule-destabilizing agent. nih.gov Similarly, 1-methyl-1H-indole-pyrazoline hybrids have been evaluated as potential tubulin polymerization inhibitors, with compound e19 showing a significant inhibitory effect on tubulin assembly (IC50 = 2.12 μM) and potent in vitro growth inhibitory activity against various human cancer cell lines. nih.gov
Apoptosis Induction:
The induction of apoptosis, or programmed cell death, is another critical mechanism by which indole-3-amine derivatives exhibit their anticancer properties. Compound 7d , in addition to inhibiting tubulin polymerization, was found to induce apoptosis in a dose-dependent manner. nih.gov This dual activity highlights the multifaceted approach by which these compounds can target cancer cells. Furthermore, novel [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles have been shown to induce cell apoptosis by inhibiting Bcl-2, an anti-apoptotic protein. nih.gov The inhibition of Mcl-1, another anti-apoptotic protein, by 1H-indole-2-carboxylic acid compounds also leads to the induction of apoptosis in acute myeloid leukemia cells. nih.gov
Cell Cycle Arrest:
Disruption of the cell cycle is a common consequence of targeting tubulin dynamics and a direct mechanism of antiproliferative activity. Compound 7d was observed to arrest cells in the G2/M phase of the cell cycle. nih.gov This arrest is a direct result of the disruption of the mitotic spindle, which is formed from microtubules and is essential for chromosome segregation during mitosis. Similarly, harmine hydrochloride, an indole alkaloid, has been shown to induce G2/M cell cycle arrest in breast cancer cells. mdpi.com A novel indolocarbazole, ICP-1, was also found to abrogate DNA damage-induced cell cycle arrest. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective derivatives. For indole-3-amine derivatives, SAR studies have provided valuable insights into the structural features required for their antiproliferative effects.
In the development of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, the presence of the 1-methyl-1H-indole moiety was a key design element based on the known activity of indoles as tubulin polymerization inhibitors. nih.gov The variation of substituents on the acetamide portion of the molecule led to the identification of compound 7d with optimal activity.
For indole-tethered pyrimidine derivatives, SAR studies revealed that a hydrogen bonding interaction of the amine of the indole moiety is essential for their inhibitory activity against the epidermal growth factor receptor (EGFR). plos.org N-methylation of this amine in compound MKP104 resulted in a significant loss of activity. plos.org
Furthermore, in a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives, SAR studies have been conducted to elucidate their antimicrobial and antitubercular activities. researchgate.net These studies help in identifying the key structural motifs responsible for the observed biological effects and pave the way for the development of more effective therapeutic agents.
Immunomodulatory Mechanisms in Biological Systems
While the primary focus of research on indole-3-amine derivatives has been on their anticancer properties, there is emerging evidence for their immunomodulatory activities. The immune system plays a critical role in both the development and suppression of cancer. Therefore, compounds that can modulate immune responses are of significant interest.
For example, the anti-inflammatory activity of an N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide derivative has been investigated. mdpi.com This compound was found to reduce leukocyte migration and the levels of pro-inflammatory cytokines such as IL-6, TNF-α, IL-17, and IFN-γ in a nitric oxide-dependent manner. mdpi.com This suggests that certain indole-3-amine derivatives can suppress inflammatory responses, which could be beneficial in the context of chronic inflammation-associated diseases, including cancer.
Neurobiological Mechanisms of Action
The indole scaffold is a core component of several neuroactive molecules, including the neurotransmitter serotonin. Consequently, derivatives of indole-3-amine have been investigated for their potential to modulate neurological processes.
Neurotransmitter System Modulation (e.g., Serotonergic Activity)
Given the structural similarity of the indole nucleus to serotonin, it is not surprising that some indole-3-amine derivatives interact with the serotonergic system. Dimethyltryptamine (DMT), a well-known psychedelic compound, is a structural analog of serotonin and exhibits its effects through interactions with serotonin receptors, particularly the 5-HT2A receptor. wikipedia.org
Furthermore, a series of rotationally restricted phenolic analogs of serotonin, where the 5-hydroxyindole portion was replaced by a dihydropyrano[3,2-e]indole, have been synthesized. nih.gov These compounds, such as 1-(2-aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole , showed high affinity and selectivity for 5-HT2 receptors, establishing them as selective 5-HT2 receptor agonists. nih.gov Noribogaine, the primary psychoactive metabolite of ibogaine, is a potent serotonin reuptake inhibitor. wikipedia.org
Neuroprotection Mechanisms
Neuroprotection is a critical area of research, particularly for neurodegenerative diseases like Alzheimer's. Indole-based compounds have shown promise as neuroprotective agents. A series of 1,3,5-trisubstituted indole derivatives were evaluated for their neuroprotective potential and demonstrated metal-chelating properties, particularly for copper ions, which are implicated in the aggregation of amyloid-beta peptides. nih.gov These compounds also exhibited antioxidant and anti-aggregation properties, suggesting a multi-faceted approach to neuroprotection. nih.gov Indole-3-propionic acid has also been suggested to have a neuroprotective role in reducing nitrosative stress in migraine pathophysiology. nih.gov
Antimicrobial Mechanisms of Action
The emergence of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. Indole-3-amine derivatives have demonstrated promising activity against a range of microbial pathogens.
A series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activity, as well as for their antitubercular activity against Mycobacterium tuberculosis. researchgate.net Several of these compounds displayed interesting antimicrobial activity. researchgate.net
In another study, 3-substituted-1H-imidazol-5-yl-1H-indoles were identified as growth inhibitors of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Further optimization led to the discovery of analogs with potent anti-MRSA activity (MIC ≤ 0.25 µg/mL) that lacked cytotoxicity. nih.gov Additionally, tris(1H-indol-3-yl)methylium salts have shown high in vitro activity against both antibiotic-sensitive and -resistant bacteria. mdpi.com
The proposed mechanisms for the antimicrobial action of these compounds are varied. For 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, molecular docking studies suggest that they may act by inhibiting (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate kinases. mdpi.com
Applications in Chemical Biology and Advanced Materials Science
Indole (B1671886) Amines as Probes for Biological Systems
The inherent photophysical properties of the indole nucleus make it a valuable fluorophore for the development of molecular probes. nih.govsioc-journal.cnnih.gov Indole and its derivatives exhibit strong fluorescence emission in solution, which can be harnessed for biological and electrochemical sensing. nih.gov The introduction of an amine group at the 3-position of the indole ring, as seen in 1-Methyl-1H-indol-3-amine, significantly influences the electronic and photophysical characteristics of the molecule.
The amine group acts as an electron-donating substituent, which can modulate the fluorescence quantum yield and emission wavelength of the indole scaffold. This donor-π-acceptor (D-π-A) architecture is a cornerstone for designing sensitive fluorescent probes. nih.gov The mechanism of action for such probes often relies on processes like photoinduced electron transfer (PET), where the fluorescence is "turned on" or "turned off" in the presence of a specific analyte. For instance, an indole-based fluorescent probe containing an amino group has been developed for the detection of hypochlorite in living systems. nih.gov
Furthermore, the nitrogen atom in the amine group is susceptible to protonation, making indole amine derivatives sensitive to pH changes. nih.gov This property allows for the design of pH sensors that can report on the acidic or basic conditions within specific cellular compartments, such as lysosomes. mdpi.com The fluorescence of these probes can be modulated by the opening and closing of a spirolactam ring, a process that is highly sensitive to the pH of the environment. mdpi.com While 1-Methyl-1H-indol-3-amine hydrochloride itself is not a complete probe, its core structure provides the essential fluorophore and a reactive handle (the amine) for conjugation to recognition moieties, making it a foundational building block for sophisticated biological sensors.
Table 1: Mechanistic Principles of Indole Amine-Based Fluorescent Probes
| Probe Mechanism | Description | Role of Indole Amine Scaffold |
| Photoinduced Electron Transfer (PET) | The amine's lone pair of electrons quenches the indole fluorescence. Binding of an analyte to a recognition unit alters the amine's electronic state, inhibiting PET and restoring fluorescence ("Turn-On"). | Provides the core fluorophore (indole) and the electron-donating amine group that participates in the PET process. |
| Intramolecular Charge Transfer (ICT) | The molecule has electron donor (amine) and acceptor parts. Changes in solvent polarity or analyte binding alter the energy of the ICT state, causing a shift in emission wavelength (solvatochromism). | The amine at the C3 position serves as a potent electron-donating group integral to the ICT process. |
| pH Sensing | Protonation of the amine group at low pH alters its electron-donating ability, leading to a change in fluorescence intensity or wavelength. | The C3-amine acts as the proton-responsive element, directly influencing the photophysical properties of the indole ring. |
Scaffold for Combinatorial Chemistry and Ligand Design (mechanistic focus)
The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, diverse biological targets. nih.govmdpi.com This versatility makes indole derivatives, including 1-Methyl-1H-indol-3-amine, highly valuable for the construction of combinatorial libraries aimed at drug discovery. nih.govchimia.ch
The mechanistic utility of this compound as a scaffold stems from its distinct reactive sites. The primary amine at the C3-position is a key functional handle. It serves as a potent nucleophile, allowing for straightforward derivatization through a variety of chemical reactions. This enables the systematic attachment of diverse "R-groups" to build large libraries of related compounds.
A critical mechanistic feature of this specific scaffold is the methyl group at the N1-position of the indole ring. This methylation prevents competing reactions at the indole nitrogen, such as acylation or alkylation, thereby directing chemical modifications exclusively to the C3-amine. This regioselectivity is highly advantageous in combinatorial synthesis, as it simplifies reaction outcomes and purification processes. The amine group can be readily acylated to form amides, reacted with sulfonyl chlorides to produce sulfonamides, or condensed with aldehydes and ketones to generate imines, which can be further reduced to secondary amines. Each of these linkages provides a robust method for introducing molecular diversity.
Table 2: Applications of the 1-Methyl-1H-indol-3-amine Scaffold in Combinatorial Synthesis
| Reaction Type on C3-Amine | Linkage Formed | Resulting Compound Class | Mechanistic Advantage |
| Acylation (with R-COCl) | Amide | Indole-3-carboxamides | Formation of a stable, neutral amide bond, allowing introduction of diverse acyl groups. mdpi.com |
| Sulfonylation (with R-SO₂Cl) | Sulfonamide | Indole-3-sulfonamides | Creates a stable sulfonamide linkage, introducing a key hydrogen bond donor/acceptor group. |
| Reductive Amination (with R-CHO) | Secondary Amine | N-substituted-1-methyl-1H-indol-3-amines | Provides a flexible linkage and introduces a basic nitrogen center, diversifying physicochemical properties. |
| Imine Formation (with R-CHO) | Imine (Schiff Base) | Indole-3-imines | Creates a C=N double bond which can be a pharmacophore itself or an intermediate for further reactions. |
Role in the Synthesis of Complex Organic Molecules and Natural Product Analogs
The 1-Methyl-1H-indol-3-amine scaffold is a valuable building block, or synthon, for the construction of more complex molecular architectures, including natural product analogs. rsc.org Indole alkaloids represent a vast and structurally diverse class of natural products, many of which possess significant biological activities. nih.govmdpi.com The synthesis of these molecules and their analogs often relies on the strategic use of functionalized indole precursors.
1-Methyl-1H-indol-3-amine can participate in multicomponent reactions (MCRs), which are powerful one-pot processes that combine three or more reactants to form a complex product, building molecular diversity efficiently. acs.orgnih.govresearchgate.net In such reactions, the indole ring can act as a carbon-based nucleophile at the C2 position, while the C3-amine can serve as a nitrogen-based nucleophile. This dual reactivity allows it to be incorporated into complex heterocyclic systems. For example, in aza-Friedel–Crafts reactions, the indole nucleus can react with imines generated in situ, forming new carbon-carbon bonds at the C2 or C4 positions, a key step in building polycyclic frameworks. acs.org
Furthermore, the indole-3-amine moiety is a precursor to structures found in various natural products. Its functional group can be used to direct cyclization reactions to form adjacent rings. For instance, variations of the Pictet-Spengler reaction, a cornerstone in alkaloid synthesis, could utilize an indole-3-amine derivative to construct β-carboline or other fused heterocyclic systems that are central to many indole alkaloids. rsc.org The ability to use this simple starting material to access complex cores makes it a powerful tool in the synthesis of novel compounds for biological evaluation. mdpi.com
Table 3: Synthetic Pathways Involving Indole-3-Amine Scaffolds
| Reaction Name | Role of Indole-3-Amine Derivative | Resulting Structure | Relevance |
| Multicomponent Reactions (MCRs) | Acts as a nucleophilic component, reacting with aldehydes and other species in a one-pot cascade. researchgate.net | Poly-substituted, complex heterocycles. nih.gov | Rapid generation of molecular diversity and complex scaffolds. nih.gov |
| Pictet-Spengler Reaction Analogs | The amine group condenses with an aldehyde/ketone, followed by cyclization onto the indole C2 or C4 position. | Fused polycyclic systems (e.g., β-carbolines). | Core structures of many indole alkaloids used in medicine. rsc.org |
| Aza-Friedel-Crafts Reaction | The electron-rich indole ring acts as a nucleophile, attacking an electrophilic imine. | C-C bond formation, leading to substituted indole derivatives. | A fundamental transformation for elaborating the indole core. acs.org |
| Domino Reactions | Participates in a cascade of intramolecular reactions initiated by a single event. | Complex, fused indole alkaloids. acs.org | Efficient construction of complex natural product skeletons. |
Agricultural Applications: Mechanistic Insights into Plant Growth Regulation and Immune Induction
Indole derivatives are central to plant physiology, with Indole-3-acetic acid (IAA) being the most prominent natural auxin, a class of plant hormones that regulates numerous aspects of growth and development. nih.gov While IAA is the canonical auxin, other synthetic and natural indole-containing compounds can also exert significant effects on plants by interacting with the auxin signaling pathway. nih.govfrontiersin.org The mechanism of auxin action involves its perception by specific receptor proteins, most notably the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) F-box protein. nih.gov Binding of auxin to TIR1 promotes the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes that drive cell elongation, division, and differentiation. nih.gov An indole amine structure could potentially interact with the TIR1 receptor pocket, mimicking the natural hormone and thereby modulating plant growth.
Beyond growth regulation, indole compounds play a crucial role in plant defense against pathogens and herbivores. nih.govplos.org Plants can be "primed" by certain chemical inducers, which enhances their defensive capacity upon subsequent attack. plos.org Indole itself acts as a priming agent, bolstering plant immunity against necrotrophic fungal pathogens. plos.org The mechanism of this immune induction involves the activation of key defense signaling pathways, particularly those mediated by jasmonic acid (JA) and salicylic acid (SA). nih.govmdpi.comnih.gov
Upon perception of a stress signal, which can be mimicked by an indole derivative, the plant initiates a signaling cascade. This often begins with a burst of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) pathways. plos.org These early signals lead to the increased biosynthesis of defense hormones like JA. oup.comresearchgate.net The JA signaling pathway, in turn, activates transcription factors that upregulate the expression of a wide array of defense-related genes, including those responsible for producing phytoalexins (antimicrobial compounds), pathogenesis-related (PR) proteins, and enzymes that mitigate oxidative stress. nih.govplos.org Therefore, compounds based on the 1-Methyl-1H-indol-3-amine scaffold could potentially be developed as agents to activate these latent defense mechanisms in crops, offering a non-biocidal approach to disease resistance.
Table 4: Mechanistic Steps in Indole-Mediated Plant Immune Induction
| Step | Mechanism | Key Molecular Players |
| 1. Perception/Priming | The indole compound is recognized by the plant, initiating a state of heightened alert. | Plant receptors (putative), cell membrane components. |
| 2. Early Signaling | A rapid burst of reactive oxygen species (ROS) occurs, and MAPK signaling cascades are activated. plos.org | H₂O₂, Mitogen-Activated Protein Kinases (MAPKs). |
| 3. Hormone Biosynthesis | The signaling cascade stimulates the production of defense-related phytohormones, primarily jasmonic acid (JA). mdpi.com | Jasmonic Acid (JA), Salicylic Acid (SA). |
| 4. Transcriptional Reprogramming | JA signaling leads to the degradation of JAZ repressor proteins, releasing transcription factors (e.g., MYC2). mdpi.com | JAZ proteins, COI1 receptor, MYC2 transcription factor. |
| 5. Defense Gene Expression | Activated transcription factors induce the expression of genes encoding defense proteins and antimicrobial compounds. nih.gov | Pathogenesis-Related (PR) proteins, Phytoalexin biosynthetic enzymes. |
Future Directions and Emerging Research Avenues for 1 Methyl 1h Indol 3 Amine Hydrochloride Research
Development of Novel Synthetic Methodologies with Enhanced Sustainability
Traditional methods for synthesizing indole (B1671886) derivatives often rely on harsh reagents and conditions, leading to environmental concerns. beilstein-journals.org The future of synthesizing 1-Methyl-1H-indol-3-amine hydrochloride will likely pivot towards green chemistry principles to enhance sustainability, improve efficiency, and reduce waste. researchgate.netingentaconnect.com
Key areas for development include the use of microwave irradiation, which can significantly shorten reaction times and increase yields. researchgate.nettandfonline.com Other promising green approaches involve nanocatalysts, solvent-free reaction conditions, and the use of more environmentally benign solvents like water. beilstein-journals.orgresearchgate.net For instance, the Friedel-Crafts reaction, a common step in indole synthesis, has been successfully adapted using nano-TiO2 catalysts under solvent-free conditions, achieving high yields in minutes. beilstein-journals.org Such methodologies, if adapted for this compound, could offer more sustainable and efficient production routes.
| Synthetic Approach | Traditional Method Characteristics | Sustainable (Green) Method Characteristics | Potential Advantages for Synthesis |
|---|---|---|---|
| Catalysis | Often uses strong protic or Lewis acids. | Employs nanocatalysts, photocatalysis, or organocatalysis. beilstein-journals.org | Higher yields, easier catalyst recovery, milder conditions. |
| Energy Input | Conventional heating, often for extended periods. | Microwave irradiation or ball milling. researchgate.net | Drastically reduced reaction times and energy consumption. |
| Solvents | Reliance on volatile organic compounds (VOCs). | Use of water, ionic liquids, or solvent-free conditions. researchgate.nettandfonline.com | Reduced environmental impact and operational hazards. |
| Reaction Type | Often multi-step syntheses with intermediate isolation. | One-pot, multi-component reactions. researchgate.net | Improved atom economy and process efficiency. |
Advanced Computational Design for Targeted Ligand Discovery
Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, enabling the rational design of new therapeutic agents. For this compound, these in silico techniques offer a pathway to discover novel, potent, and selective ligands for various biological targets.
Advanced computational strategies can be employed to build upon the this compound scaffold. Quantitative Structure-Activity Relationship (QSAR) studies can create statistical models that link the structural features of indole derivatives to their biological activity, guiding the design of more effective compounds. nih.govresearchgate.net Molecular docking simulations can predict how these designed molecules will bind to the active sites of target proteins, such as kinases or enzymes, helping to prioritize candidates for synthesis and testing. nih.govrsc.org These computational approaches accelerate the discovery process and reduce the reliance on expensive and time-consuming high-throughput screening.
| Computational Tool | Application in Ligand Discovery | Specific Goal for 1-Methyl-1H-indol-3-amine Scaffold |
|---|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. nih.gov | Identify optimal substitutions to enhance binding energy and selectivity. |
| QSAR | Correlates chemical structure with biological activity to predict the potency of new analogs. researchgate.net | Develop models to guide the synthesis of derivatives with improved activity. |
| Virtual Screening | Screens large libraries of virtual compounds to identify potential hits. | Discover novel compounds based on the core structure for specific targets. |
| Molecular Dynamics | Simulates the movement of the ligand-protein complex over time to assess stability. rsc.org | Confirm the stability of predicted binding modes and understand dynamic interactions. |
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To fully understand the biological effects of this compound, a systems-level approach is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the compound's mechanism of action. springernature.commdpi.com
By treating biological systems (e.g., cell lines) with the compound and analyzing the subsequent changes across these different molecular layers, researchers can build a detailed picture of the affected pathways. nih.govyoutube.com For example, transcriptomics (RNA-seq) can reveal which genes are up- or down-regulated, proteomics can identify changes in protein expression and post-translational modifications, and metabolomics can measure shifts in cellular metabolite concentrations. mdpi.com Integrating these datasets can uncover the intricate network of interactions through which the compound exerts its effects, moving beyond a single-target perspective. springernature.com
| Omics Technology | Type of Data Generated | Potential Mechanistic Insight |
|---|---|---|
| Transcriptomics | Gene expression levels (mRNA). mdpi.com | Identifies signaling pathways transcriptionally altered by the compound. |
| Proteomics | Protein abundance and modifications. mdpi.com | Reveals changes in protein networks and confirms functional protein-level effects. |
| Metabolomics | Concentrations of small-molecule metabolites. mdpi.com | Uncovers shifts in metabolic pathways, such as energy metabolism or amino acid synthesis. |
| Epigenomics | DNA methylation and histone modifications. nih.gov | Determines if the compound influences gene expression through epigenetic regulation. |
Exploration of Novel Biological Targets and Pathways
The indole scaffold is known to interact with a wide array of biological targets, contributing to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netnih.gov A key future direction for this compound is the systematic exploration of novel biological targets and pathways that have not yet been associated with this specific molecule.
Indole derivatives have shown efficacy as inhibitors of protein kinases (e.g., EGFR, VEGFR), tubulin polymerization, and histone deacetylases (HDACs). nih.govmdpi.comrsc.org Another critical area is the indoleamine 2,3-dioxygenase (IDO1) pathway, a key regulator of immune tolerance in cancer. acs.orgnih.gov Investigating the potential of this compound to modulate these or other emerging targets, such as those involved in neurodegenerative diseases or metabolic disorders, could unveil new therapeutic applications.
| Potential Target Class | Example Target | Therapeutic Area | Rationale for Exploration |
|---|---|---|---|
| Protein Kinases | EGFR, BRAFV600E, CDK-2 mdpi.com | Oncology | Many approved kinase inhibitors are indole-based. |
| Cytoskeletal Proteins | Tubulin nih.gov | Oncology | Indole derivatives can disrupt microtubule dynamics, leading to cell cycle arrest. |
| Immune Checkpoint Enzymes | Indoleamine 2,3-dioxygenase (IDO1) nih.gov | Immuno-oncology | IDO1 is a crucial enzyme in tryptophan metabolism that suppresses anti-tumor immunity. nih.govnih.gov |
| Enzymes in Neuroinflammation | Cholinesterases (AChE, BuChE), COX-2 nih.govnih.gov | Neurodegenerative Diseases | The indole scaffold is present in compounds designed to target Alzheimer's pathology. |
Strategies for Overcoming Biological Resistance Mechanisms
A significant challenge in therapy, particularly in oncology and infectious diseases, is the development of resistance to treatment. As research into the biological activities of this compound progresses, it will be crucial to proactively investigate and develop strategies to overcome potential resistance mechanisms.
One promising approach is the creation of hybrid molecules, where the indole scaffold is combined with another pharmacophore. tandfonline.com This can result in dual-target compounds that may be more effective and less susceptible to resistance. For example, indole-chalcone hybrids have been developed to overcome multidrug resistance in cancer therapy. mdpi.com Other strategies include designing compounds that can circumvent efflux pump-mediated resistance or that target pathways downstream of the primary target, providing an alternative route for therapeutic action. Research has shown that some indole derivatives are effective against drug-resistant cancer cell lines, highlighting the potential of this chemical class to address this critical challenge. nih.gov
| Resistance Mechanism | Potential Strategy | Example from Indole Research |
|---|---|---|
| Target Mutation | Design of multi-target inhibitors or allosteric modulators. | Development of dual EGFR and BRAFV600E inhibitors. mdpi.com |
| Drug Efflux Pumps | Co-administration with efflux pump inhibitors or designing molecules that evade pumps. | Indole derivatives showing efficacy in paclitaxel-resistant cell lines. nih.gov |
| Activation of Bypass Pathways | Combination therapy targeting both the primary and bypass pathways. | Combining IDO inhibitors with other immunotherapies like anti-CTLA-4 or anti-PD-L1. nih.gov |
| Metabolic Reprogramming | Targeting metabolic vulnerabilities of resistant cells. | Investigating the impact of indole compounds on tumor metabolism. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Methyl-1H-indol-3-amine hydrochloride in laboratory settings?
- Methodological Answer : Synthesis typically involves reductive amination of 1-methylindole-3-carboxaldehyde using a reducing agent (e.g., sodium cyanoborohydride) followed by HCl treatment to form the hydrochloride salt. The compound’s molecular formula (C₉H₁₁ClN₂) and molecular weight (191.32 g/mol) should be verified via mass spectrometry (MS) and elemental analysis .
- Key Data :
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁ClN₂ |
| Molecular Weight | 191.32 g/mol |
| CAS Number | 182.65 (see Note) |
Note : CAS number discrepancies in suggest verification via authoritative databases (e.g., PubChem).
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid moisture and dust formation. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Refer to SDS guidelines for related indole hydrochlorides, which emphasize ventilation and spill containment .
Q. What analytical techniques are essential for confirming the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm indole ring substitution and methylamine group.
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol-phosphate buffer (70:30) mobile phase at 1 mL/min flow rate, detecting at 207 nm for optimal resolution .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peaks.
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validate using complementary techniques:
- X-ray Crystallography : Employ SHELX software for refining crystal structures, particularly if unexpected NOEs in NMR or fragmentation patterns in MS arise .
- Tandem MS (MS/MS) : Fragment ions can differentiate positional isomers (e.g., methyl group placement on indole).
Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH (ICH Q1A guidelines) and analyze degradation products via HPLC.
- pH-Variation Studies : Dissolve the compound in buffers (pH 2–9) and monitor decomposition via UV-Vis spectroscopy at 24-hour intervals.
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer : Use density functional theory (DFT) to model electron density maps of the indole ring and amine group. Compare with experimental results (e.g., electrophilic substitution reactions) to validate predictions.
Data Contradictions and Solutions
- CAS Number Variability : lists conflicting CAS numbers (191.32 vs. 182.65). Resolve by cross-referencing with the CRC Handbook of Chemistry and Physics or the NIST Chemistry WebBook.
- Toxicological Data Gaps : notes no available toxicity data. Mitigate by conducting in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) and Ames tests for mutagenicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
